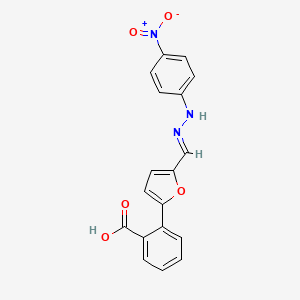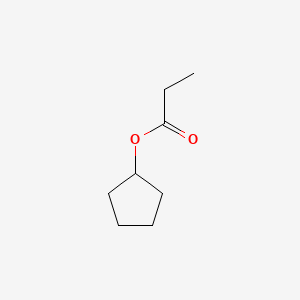
Cyclopentyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl propionate is an organic compound with the molecular formula C8H14O2. It is an ester formed from cyclopentanol and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl propionate can be synthesized through the esterification reaction between cyclopentanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes often use large-scale reactors and optimized reaction conditions to ensure efficient production. The use of catalysts and controlled temperatures is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and propionic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanol and propionic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl propionate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including long-acting androgen esters like testosterone cyclopentylpropionate.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of cyclopentyl propionate involves its hydrolysis to release cyclopentanol and propionic acid. In pharmaceutical applications, such as testosterone cyclopentylpropionate, the ester is slowly hydrolyzed in the body to release the active hormone, providing a prolonged effect .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl acetate: An ester formed from cyclopentanol and acetic acid.
Cyclopentyl butyrate: An ester formed from cyclopentanol and butyric acid.
Cyclopentyl formate: An ester formed from cyclopentanol and formic acid.
Uniqueness
Cyclopentyl propionate is unique due to its specific ester group, which provides distinct chemical properties and reactivity. Its use in long-acting pharmaceutical formulations, such as testosterone cyclopentylpropionate, highlights its importance in medical applications .
Propiedades
Número CAS |
22499-66-7 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
cyclopentyl propanoate |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)10-7-5-3-4-6-7/h7H,2-6H2,1H3 |
Clave InChI |
MRKZAZMYXYSBDG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
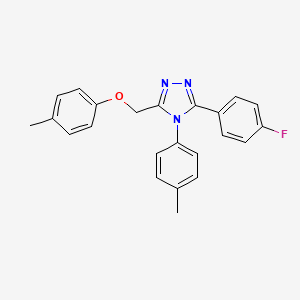
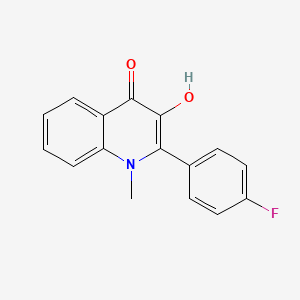
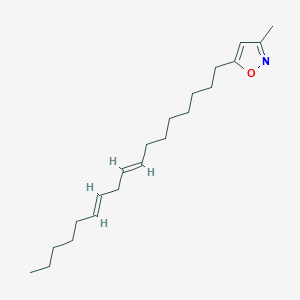
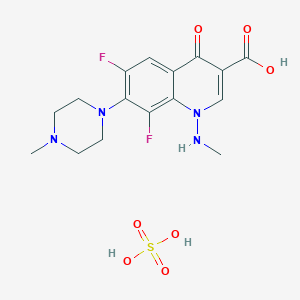
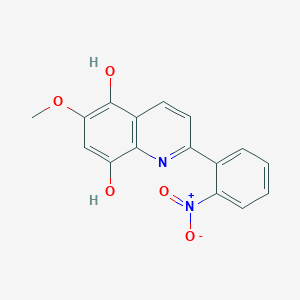
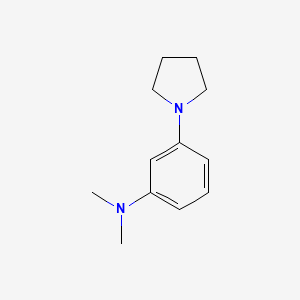
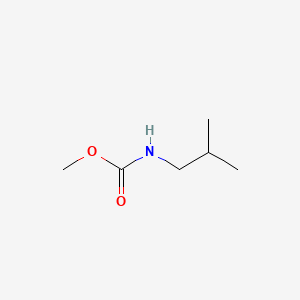
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)
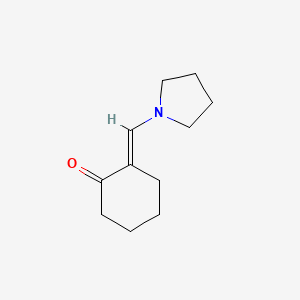
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
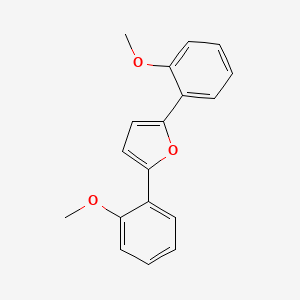
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)
